molecular formula C9H13NO B181523 2-(2-methylphenoxy)ethylamine CAS No. 26583-60-8

2-(2-methylphenoxy)ethylamine

Cat. No.: B181523
CAS No.: 26583-60-8
M. Wt: 151.21 g/mol
InChI Key: DXYUDCFZHJXQQR-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)ethylamine is an organic compound with the molecular formula C9H13NO It is a derivative of phenethylamine, where the phenyl ring is substituted with a 2-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)ethylamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylphenol (o-cresol).

    Ether Formation: 2-Methylphenol is reacted with ethylene oxide in the presence of a base to form 2-(2-methylphenoxy)ethanol.

    Amination: The 2-(2-methylphenoxy)ethanol is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for higher yields and cost-effectiveness. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenoxy)ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert it into more saturated amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

2-(2-Methylphenoxy)ethylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)ethylamine involves its interaction with molecular targets such as receptors or enzymes. The phenoxy group can enhance binding affinity to certain biological targets, while the ethylamine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenoxy)ethylamine: Similar structure but with a methoxy group instead of a methyl group.

    2-(2-Chlorophenoxy)ethylamine: Contains a chlorine atom instead of a methyl group.

    2-(2-Nitrophenoxy)ethylamine: Contains a nitro group instead of a methyl group.

Uniqueness

2-(2-Methylphenoxy)ethylamine is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, steric properties, and electronic distribution, making it distinct from its analogs.

Properties

IUPAC Name

2-(2-methylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYUDCFZHJXQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067226
Record name Ethanamine, 2-(2-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26583-60-8
Record name 2-(2-Methylphenoxy)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26583-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, 2-(2-methylphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026583608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, 2-(2-methylphenoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanamine, 2-(2-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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